molecular formula C14H9FN2OS2 B2607984 N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide CAS No. 400080-68-4

N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide

Cat. No. B2607984
CAS RN: 400080-68-4
M. Wt: 304.36
InChI Key: JPGNOJGGGGVAKR-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide” is a complex organic compound that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, attached to a thiophene ring and a fluorophenyl group via an amide linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and thiophene rings, both of which are aromatic and contribute to the compound’s stability. The fluorophenyl group would add additional aromaticity and the fluorine atom would be expected to be highly electronegative, potentially influencing the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atom could increase its polarity, and the aromatic rings could contribute to its stability and potentially its solubility in certain solvents .

Scientific Research Applications

Microwave-assisted Synthesis for Biological Activities

Research led by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, focusing on their antimicrobial, antilipase, and antiurease activities. While not directly mentioning N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide, this study highlights the broader context of utilizing similar structural frameworks in drug discovery for various therapeutic areas. The compounds synthesized showed good to moderate antimicrobial activity against tested microorganisms, indicating the potential utility of similar compounds in developing new antimicrobials (Başoğlu et al., 2013).

Development of Fluorescence-based Compounds

Witalewska et al. (2019) investigated N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes, which display fluorescence in a wide range of wavelengths. Although the study doesn't specifically address N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide, it exemplifies the interest in developing novel fluorescent compounds for various applications, such as bioimaging or as probes in biological research. These findings could inspire further research into the fluorescence properties of related thiazole derivatives (Witalewska et al., 2019).

Orexin Receptor Antagonism for Insomnia Treatment

Renzulli et al. (2011) studied the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist with a structural motif that includes a 1,3-thiazole-4-carboxamide derivative, showcasing the compound's potential in treating insomnia. This research demonstrates the therapeutic applications of 1,3-thiazole derivatives in neuropsychiatric disorders, potentially extending to compounds with similar structural features for targeting orexin receptors (Renzulli et al., 2011).

Kinase Inhibition and Anticancer Activity

Research into N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides by Gaikwad et al. (2019) underscores the anticancer potential of thiazole derivatives. The study synthesized novel compounds and evaluated their anticancer activity, highlighting the structural versatility of thiazole compounds in designing kinase inhibitors with anti-proliferative effects (Gaikwad et al., 2019).

Mycobacterium tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. This research presents another facet of thiazole derivatives' application, targeting bacterial enzymes critical for DNA replication. The highlighted compound showed promising activity against tuberculosis, demonstrating the potential of thiazole derivatives in addressing infectious diseases (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs work by interacting with specific proteins in the body, and the structure of this compound suggests that it could potentially interact with a variety of biological targets .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in a variety of fields, including medicinal chemistry, materials science, and others .

properties

IUPAC Name

N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS2/c15-9-3-5-10(6-4-9)16-13(18)11-8-20-14(17-11)12-2-1-7-19-12/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGNOJGGGGVAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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